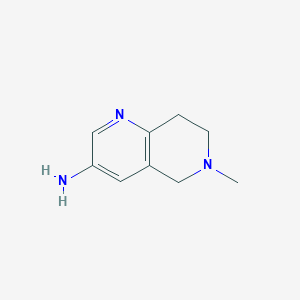

3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine

Descripción

Propiedades

IUPAC Name |

6-methyl-7,8-dihydro-5H-1,6-naphthyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-12-3-2-9-7(6-12)4-8(10)5-11-9/h4-5H,2-3,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVJXRLEURDFAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471612 | |

| Record name | 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216966-37-9 | |

| Record name | 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclization-Based Synthesis via Chichibabin-Type Reactions

One efficient method involves the cyclization of appropriately substituted pyridine derivatives through Chichibabin-type reactions. For example, starting from 2,5-dibromopyridine, double Sonogashira coupling with acetylenic alcohols or protected propargylamines forms intermediates that undergo cyclization to yield tetrahydro-1,8-naphthyridine fragments. Although this method is reported for 1,8-naphthyridine analogs, similar strategies can be adapted for 1,6-naphthyridine systems.

Asymmetric Synthesis via Heck Vinylation and Enantioselective Hydrogenation

A modern, scalable approach to the tetrahydro-1,6-naphthyridine scaffold involves:

- Heck-type vinylation of 2-chloropyridine derivatives using ethylene gas to introduce vinyl groups.

- One-pot cyclization and amination of 3-acyl-2-vinylpyridine intermediates mediated by ammonia.

- Ruthenium-catalyzed enantioselective transfer hydrogenation to reduce dihydronaphthyridine intermediates, affording chiral tetrahydro-1,6-naphthyridines with high enantiomeric excess.

This method avoids chromatographic purification, making it suitable for large-scale synthesis and providing high yields (up to 87%) and optical purity (>98% ee).

Cyclocondensation of Malononitrile Derivatives and Amines

For related compounds such as 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile, synthesis typically involves cyclocondensation reactions between malononitrile derivatives and substituted amines under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like DMF. Refluxing at 100–120°C for 6–18 hours promotes cyclization and formation of the naphthyridine core. Optimization of catalysts, solvents, and reaction times can improve yields from 73% to 90%.

- The asymmetric synthesis route is notable for its atom economy and scalability, eliminating the need for chromatographic purification, which is advantageous for industrial production.

- The methyl group at the 6-position is introduced early in the synthetic sequence, often via iodination or substitution on pyridine precursors, influencing the compound’s lipophilicity and biological profile.

- The amino group at position 3 is typically installed via amination steps during or after ring formation, sometimes involving ammonia-mediated cyclization or nucleophilic substitution reactions.

- Spectroscopic characterization (NMR, HRMS) confirms the structure and purity of the synthesized compounds, with detailed chemical shifts reported for protons and carbons in the tetrahydro-naphthyridine ring.

The preparation of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine involves sophisticated synthetic methodologies combining modern catalytic processes and classical cyclization reactions. The most advanced and practical method employs Heck-type vinylation followed by ammonia-mediated cyclization and enantioselective transfer hydrogenation, yielding high purity and enantiomeric excess without chromatographic purification. Alternative methods include Sonogashira coupling-based cyclizations and cyclocondensation with malononitrile derivatives, which provide viable routes depending on the desired scale and functionalization.

This diversity of preparation methods allows for tailored synthesis strategies to optimize yield, purity, and stereochemical control, supporting the compound’s application in medicinal chemistry and related fields.

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as tetrahydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while substitution reactions can produce a variety of substituted naphthyridine derivatives .

Aplicaciones Científicas De Investigación

3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine has several scientific research applications:

Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.

Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.

Biological Studies: It is employed in studies investigating the biological activity of naphthyridine derivatives.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its intended use .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations in the 1,6-Naphthyridine Core

Table 1: Key Structural Analogs and Their Properties

*Thieno[2,3-b][1,6]naphthyridine-2-carboxamide

Actividad Biológica

3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine (C9H13N3) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C9H13N3

- Molecular Weight : 163.22 g/mol

- CAS Number : 216966-37-9

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential as an anticancer agent and its effects on neurological conditions.

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings regarding its activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| H1299 (lung cancer) | 10.47 | Induces apoptosis via p53-independent pathways |

| HeLa (cervical cancer) | 15.03 | Intercalates DNA and upregulates p21 expression |

| CEM-SS (leukemia) | 12.50 | Activates caspases and cleaves PARP |

| HepG2 (liver cancer) | 14.00 | Disrupts mitochondrial function and induces ROS generation |

These findings suggest that this compound may exert cytotoxic effects through multiple mechanisms including apoptosis induction and mitochondrial disruption.

Neurological Effects

Research has also indicated that naphthyridine derivatives may possess neuroprotective properties. For instance, compounds structurally related to this compound have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic factors and decreasing anti-apoptotic proteins.

- DNA Interaction : It intercalates into DNA structures, disrupting replication and transcription processes which leads to cell cycle arrest.

- Oxidative Stress Modulation : By generating reactive oxygen species (ROS), it can induce oxidative stress in targeted cells, leading to cell death.

Case Study 1: Anticancer Efficacy in Animal Models

In a study conducted on mice with xenografted tumors derived from human hepatocellular carcinoma (HCC), treatment with this compound resulted in significant tumor reduction compared to control groups. The mechanism was attributed to the downregulation of tumor growth factors such as SOX9 and Ki67.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration induced by oxidative stress in neuronal cell lines, treatment with the compound reduced markers of cell death and inflammation. This suggests potential applications in treating disorders like Alzheimer's disease.

Q & A

Q. What are the primary synthetic routes for 3-amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine, and what are their limitations?

Methodological Answer: The compound is typically synthesized via catalytic dehydrogenation of tetrahydro-1,6-naphthyridine precursors. For example, catalytic dehydrogenation of 5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine derivatives at 200°C in mesitylene for 3 hours yields dehydrogenated products like naphthyridines 8a,b . However, this method often requires expensive starting materials, such as 1,6-naphthyridine, which limits scalability . Alternative approaches include cross-coupling reactions; for instance, chloronaphthyridines can react with methyl Grignard reagents (MeMgCl) using CoCl₂ catalysis to introduce methyl groups .

Q. How can researchers characterize and validate the structural integrity of this compound?

Methodological Answer: Characterization relies on spectroscopic and physical data comparisons with literature values. Key techniques include:

- NMR spectroscopy : To confirm substituent positions and hydrogen environments (e.g., methyl groups at the 6-position) .

- IR spectroscopy : To identify functional groups like amines (e.g., NH stretches at ~3300 cm⁻¹) .

- Decarboxylation studies : Thermal stability can be assessed by heating derivatives (e.g., 250–370°C) and monitoring decomposition products via GC-MS .

Q. What functionalization strategies are feasible for modifying the amino group in this compound?

Methodological Answer: The amino group can undergo acylation or alkylation. For example:

- Acylation : Reacting with benzoyl chloride (BzCl) in dichloromethane with triethylamine yields 3-benzamido derivatives (70% yield) .

- Alkylation : Using alkyl halides or phthalimide-protected reagents (e.g., N-(4-iodopentyl)phthalimide) under heated dimethylformamide (DMF) conditions introduces alkyl chains (45% yield) .

Advanced Research Questions

Q. How can regioselective modifications be achieved in derivatives of this compound?

Methodological Answer: Regioselectivity is controlled by catalyst choice and reaction conditions. For example:

- Suzuki-Miyaura cross-coupling : Pd(0) catalysts enable selective coupling at the 5- or 7-positions of dichloronaphthyridine precursors .

- Halogenation : Bromine or iodine can be introduced at specific positions using directed ortho-metalation (DoM) strategies .

Q. What are the thermal and solvent stability considerations for this compound under reaction conditions?

Methodological Answer:

- Thermal stability : Decarboxylation studies show decomposition at ≥250°C, necessitating controlled heating for high-temperature reactions .

- Solvent compatibility : Polar aprotic solvents (e.g., DMF, mesitylene) are preferred for alkylation/dehydrogenation, while acidic conditions (H₃PO₄/P₂O₅) facilitate cyclization without decomposition .

Q. How can computational modeling aid in predicting biological activity or reaction pathways?

Methodological Answer:

- Density Functional Theory (DFT) : Models electron distribution to predict nucleophilic/electrophilic sites for functionalization .

- Molecular docking : Used to assess interactions with biological targets (e.g., acetylcholinesterase inhibition in analogs) .

Q. How should researchers resolve contradictions in synthetic yields or byproduct formation?

Methodological Answer:

- Case Study : Conflicting yields in alkylation reactions (e.g., 45% vs. lower yields in similar conditions) may arise from trace moisture or reagent purity. Replicate experiments under strictly anhydrous conditions and characterize intermediates via LC-MS .

- Byproduct Analysis : Use tandem MS/MS to identify unexpected products (e.g., demethylation or ring-opening byproducts during dehydrogenation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.